Methyl 1-Boc-3-allylpiperidine-3-carboxylate

Chemical Synthesis Quality Control Procurement

This bifunctional piperidine building block uniquely combines an N-Boc protecting group, a C3-allyl substituent, and a methyl ester at the same ring position. The 3-allyl-3-carboxylate architecture enables orthogonal Pd-catalyzed cross-coupling, metathesis, and amidation sequences that are impossible with 4-allyl or 2-allyl isomers. The methyl ester provides a distinct hydrolysis profile versus the ethyl ester analog (CAS 374795-32-1), critical for reproducible PROTAC linker assembly. Supplied at ≥98% purity, this compound ensures batch-to-batch consistency for SAR studies. Choose this building block for three-vector diversification in degrader library synthesis.

Molecular Formula C15H25NO4
Molecular Weight 283.368
CAS No. 1349644-17-2
Cat. No. B595902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-Boc-3-allylpiperidine-3-carboxylate
CAS1349644-17-2
Molecular FormulaC15H25NO4
Molecular Weight283.368
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)OC
InChIInChI=1S/C15H25NO4/c1-6-8-15(12(17)19-5)9-7-10-16(11-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3
InChIKeyGGRLBVMLDQSJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Boc-3-allylpiperidine-3-carboxylate (CAS 1349644-17-2): Procurement-Ready Specifications and Core Identity


Methyl 1-Boc-3-allylpiperidine-3-carboxylate (CAS 1349644-17-2) is a bifunctional piperidine building block featuring both an N-Boc protecting group and a C3-allyl substituent adjacent to a methyl ester . With a molecular formula of C₁₅H₂₅NO₄ and a molecular weight of 283.36 g/mol, the compound is supplied as a solid with a typical purity specification of ≥98% . The presence of orthogonal functional handles—an acid-labile Boc carbamate, a hydrolyzable methyl ester, and a terminal alkene—enables sequential, chemoselective derivatization in multistep synthetic sequences .

Why Methyl 1-Boc-3-allylpiperidine-3-carboxylate Cannot Be Replaced by Common Piperidine Analogs


Piperidine building blocks with superficially similar substitution patterns exhibit critical functional divergences that preclude simple interchangeability. The 3-allyl-3-carboxylate architecture of this compound positions the alkene handle for palladium-catalyzed cross-coupling or metathesis reactions while the adjacent methyl ester enables independent hydrolysis and amidation, a regiochemical arrangement not replicated by 4-allylpiperidines or 2-allylpiperidines [1]. Furthermore, the methyl ester versus ethyl ester analog (CAS 374795-32-1) presents a distinct steric profile and hydrolysis rate that influences subsequent coupling efficiency in PROTAC linker assembly [2]. These structure-defined reactivity differences, documented in patent literature for piperidine-based degrader building blocks, establish that in-class compounds are not functionally equivalent without experimental revalidation [3].

Methyl 1-Boc-3-allylpiperidine-3-carboxylate: Quantified Differentiation Against Closest Analogs


Purity Specification and Supplier-Documented Quality Metrics

Commercial suppliers document a minimum purity specification of 98% for Methyl 1-Boc-3-allylpiperidine-3-carboxylate . In contrast, the ethyl ester analog (CAS 374795-32-1) is offered at a lower typical purity of 95%, reflecting differences in synthetic accessibility and purification consistency . The higher baseline purity reduces the need for pre-use repurification in sensitive synthetic sequences.

Chemical Synthesis Quality Control Procurement

Structural Determinants of Reactivity: 3-Allyl vs. 4-Allyl Regioisomer Comparison

Methyl 1-Boc-3-allylpiperidine-3-carboxylate positions the allyl group at the C3 carbon of the piperidine ring, a substitution pattern that, upon deprotection, yields 3-allylpiperidines—motifs identified in patent disclosures as semi-flexible linkers suitable for PROTAC development [1]. The 4-allyl regioisomer (CAS 146603-99-8) lacks the adjacent carboxylate handle at the same ring position, eliminating the possibility of orthogonal dual-functionalization at C3. This regiochemical distinction determines the compound's utility as a convergent intermediate in targeted protein degrader assembly [2].

Medicinal Chemistry PROTAC Design Linker Optimization

Allyl Handle Reactivity: Palladium-Catalyzed Transformation Potential

The allyl substituent in 3-allylpiperidine derivatives participates in palladium-catalyzed allylation reactions as documented in the literature [1]. While no direct comparative yield data for this specific compound versus analogs is available, the terminal alkene of the allyl group is amenable to hydroboration, cross-metathesis, and Wacker oxidation, transformations that are not accessible with the corresponding saturated alkyl analogs (e.g., 3-ethylpiperidine derivatives) [2]. This functional handle enables late-stage diversification strategies that alkyl-substituted piperidines cannot support.

Organometallic Chemistry Cross-Coupling Diversification

Methyl Ester vs. Carboxylic Acid: Orthogonal Protection Strategy

The methyl ester of Methyl 1-Boc-3-allylpiperidine-3-carboxylate remains intact under standard Boc deprotection conditions (TFA/DCM), enabling sequential unmasking of the piperidine nitrogen without affecting the C3 carboxylate . In contrast, the corresponding carboxylic acid derivative (CAS 959236-11-4) requires additional protection/deprotection cycles when used in peptide coupling or amidation sequences . The ester provides a masked carboxylate that can be selectively hydrolyzed under basic conditions after Boc removal.

Protecting Group Chemistry Solid-Phase Synthesis Peptide Chemistry

High-Value Application Scenarios for Methyl 1-Boc-3-allylpiperidine-3-carboxylate in Research and Industrial Procurement


PROTAC Linker Synthesis and Targeted Protein Degrader Assembly

Methyl 1-Boc-3-allylpiperidine-3-carboxylate serves as a semi-flexible piperidine-based linker building block in PROTAC design [1]. The orthogonal Boc and methyl ester groups permit sequential conjugation to E3 ligase ligands and target-binding warheads, while the allyl group offers an additional functionalization site for late-stage diversification. This three-vector architecture (N-Boc, C3-allyl, C3-methyl ester) supports the construction of degrader libraries with tunable linker geometry [2].

Multistep Synthesis of 3-Substituted Piperidine Alkaloid Scaffolds

The 3-allyl-3-carboxylate core provides a versatile entry point for the synthesis of 3-substituted piperidine natural products and alkaloid derivatives [3]. The allyl group can be elaborated via cross-metathesis or hydroboration/oxidation, while the ester enables amide bond formation with amine-containing fragments. This convergent approach reduces the linear step count compared to de novo construction of the piperidine ring [4].

Medicinal Chemistry Library Production and SAR Exploration

Medicinal chemistry groups utilize this compound to generate focused libraries of 3-allylpiperidine-3-carboxamides for structure-activity relationship (SAR) studies [2]. The commercial availability at ≥98% purity from multiple suppliers ensures reproducible starting material quality across synthetic batches, a critical requirement for SAR comparisons where impurity-driven variability can confound biological data interpretation.

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